2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide
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Overview
Description
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups, including a nitro group, a trifluoromethyl group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a methyl-substituted benzene ring, followed by the introduction of a trifluoromethyl group through a fluorination reaction. The benzodiazole moiety is then introduced via a cyclization reaction, and the final benzamide structure is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group.
Scientific Research Applications
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. The benzodiazole moiety can interact with nucleic acids or proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and nitro groups but lacks the benzodiazole moiety.
4-nitro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the benzamide group.
Uniqueness
The uniqueness of 2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzodiazole moiety, in particular, sets it apart from other similar compounds and contributes to its versatility in various research and industrial applications.
Properties
Molecular Formula |
C16H11F3N4O3 |
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Molecular Weight |
364.28 g/mol |
IUPAC Name |
2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F3N4O3/c1-8-6-10(23(25)26)3-4-11(8)14(24)22-15-20-12-5-2-9(16(17,18)19)7-13(12)21-15/h2-7H,1H3,(H2,20,21,22,24) |
InChI Key |
AKYOWAPCCJRFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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